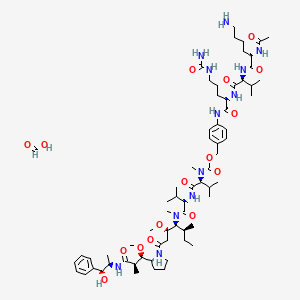
AC-Lys-val-cit-pabc-mmae formic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC-Lys-val-cit-pabc-mmae formic is a compound used in the development of antibody-drug conjugates (ADCs). This compound consists of a peptide linker (Ac-Lys-Val-Cit-PABC) attached to the cytotoxic agent monomethyl auristatin E (MMAE), which serves as a potent inhibitor of tubulin polymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-Lys-val-cit-pabc-mmae formic involves the conjugation of the peptide linker Ac-Lys-Val-Cit-PABC with monomethyl auristatin E. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques, followed by the attachment of the cytotoxic agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-phase peptide synthesis, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product. The compound is then stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
AC-Lys-val-cit-pabc-mmae formic undergoes various chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by enzymatic hydrolysis, releasing the cytotoxic agent.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as cathepsin B are commonly used to cleave the peptide linker.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Major Products Formed
The major product formed from the hydrolysis of this compound is the release of monomethyl auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Applications De Recherche Scientifique
AC-Lys-val-cit-pabc-mmae formic is primarily used in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a model compound for studying peptide linkers and cytotoxic agents.
Biology: Investigated for its effects on cell division and apoptosis.
Medicine: Employed in preclinical and clinical studies for targeted cancer therapy.
Industry: Utilized in the production of ADCs for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of AC-Lys-val-cit-pabc-mmae formic involves the following steps:
Internalization: The ADC is internalized by the target cell through receptor-mediated endocytosis.
Lysosomal Degradation: The peptide linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E.
Tubulin Inhibition: Monomethyl auristatin E binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
AC-Lys-val-cit-pabc-mmae: Similar to the formic variant but without the formic acid modification.
AC-Lys-val-cit-pabc-mmae hydrochloride: Another variant with a different salt form.
Uniqueness
AC-Lys-val-cit-pabc-mmae formic is unique due to its specific peptide linker and the formic acid modification, which may influence its stability and solubility properties .
Propriétés
Formule moléculaire |
C67H110N12O16 |
|---|---|
Poids moléculaire |
1339.7 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;formic acid |
InChI |
InChI=1S/C66H108N12O14.CH2O2/c1-16-41(8)56(51(90-14)36-52(80)78-35-23-28-50(78)58(91-15)42(9)59(82)70-43(10)57(81)46-24-18-17-19-25-46)76(12)64(87)54(39(4)5)75-63(86)55(40(6)7)77(13)66(89)92-37-45-29-31-47(32-30-45)72-60(83)49(27-22-34-69-65(68)88)73-62(85)53(38(2)3)74-61(84)48(71-44(11)79)26-20-21-33-67;2-1-3/h17-19,24-25,29-32,38-43,48-51,53-58,81H,16,20-23,26-28,33-37,67H2,1-15H3,(H,70,82)(H,71,79)(H,72,83)(H,73,85)(H,74,84)(H,75,86)(H3,68,69,88);1H,(H,2,3)/t41-,42+,43+,48-,49-,50-,51+,53-,54-,55-,56-,57+,58+;/m0./s1 |
Clé InChI |
AHJZLCSRSOJTBQ-NNEKFDONSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















